molecular formula C13H16N2O5 B4688616 1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE

1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE

Cat. No.: B4688616
M. Wt: 280.28 g/mol
InChI Key: ZIZFJJDPQAQGPY-UHFFFAOYSA-N
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Description

1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE is an organic compound with the molecular formula C12H14N2O5 It is characterized by the presence of a morpholine ring, a nitrophenoxy group, and a propanone moiety

Preparation Methods

The synthesis of 1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol, morpholine, and a suitable propanone derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The synthetic route involves the reaction of 4-nitrophenol with a propanone derivative in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and implementation of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the morpholine ring or the propanone moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: The compound is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The morpholine ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-MORPHOLINO-2-(4-NITROPHENOXY)-1-PROPANONE can be compared with other similar compounds, such as:

    1-MORPHOLINO-2-(2-NITROPHENOXY)-1-PROPANONE: This compound has a similar structure but with the nitro group positioned at the ortho position on the phenoxy ring.

    1-MORPHOLINO-2-(4-CHLOROPHENOXY)-1-PROPANONE: This compound has a chloro group instead of a nitro group on the phenoxy ring.

    1-MORPHOLINO-2-(4-METHOXYPHENOXY)-1-PROPANONE: This compound has a methoxy group on the phenoxy ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-nitrophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-10(13(16)14-6-8-19-9-7-14)20-12-4-2-11(3-5-12)15(17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZFJJDPQAQGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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